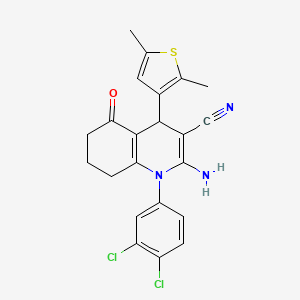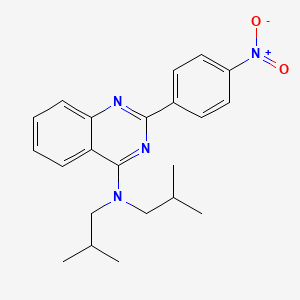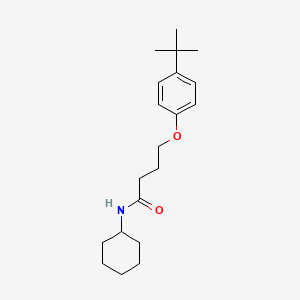![molecular formula C18H17NO2S B11633585 [1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]acetic acid](/img/structure/B11633585.png)
[1-Benzyl-3-(methylsulfanyl)-1H-indol-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-Bencil-3-(metilsulfanil)-1H-indol-2-il]ácido acético es un compuesto que pertenece a la familia del indol, la cual es conocida por sus diversas actividades biológicas y aplicaciones en varios campos como la química, la biología y la medicina. Los derivados del indol son significativos debido a su presencia en muchos productos naturales y su papel en la biología celular .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [1-Bencil-3-(metilsulfanil)-1H-indol-2-il]ácido acético típicamente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común incluye el uso de azobisisobutironitrilo (AIBN) como catalizador, junto con ácido hipofosforoso y trietilamina bajo reflujo en 1-propanol . Esta reacción produce el derivado de indol deseado en rendimientos moderados.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero probablemente impliquen rutas sintéticas similares con optimizaciones para escalado, como el uso de reactores de flujo continuo y catalizadores más eficientes para mejorar el rendimiento y reducir los tiempos de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
[1-Bencil-3-(metilsulfanil)-1H-indol-2-il]ácido acético puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución electrófila son comunes debido a la naturaleza rica en electrones del anillo de indol.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Halogenación utilizando N-bromosuccinimida (NBS) en presencia de luz.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de indol halogenados.
Aplicaciones Científicas De Investigación
Química
En química, [1-Bencil-3-(metilsulfanil)-1H-indol-2-il]ácido acético se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su núcleo de indol es un andamiaje versátil para crear varios derivados con posibles actividades biológicas .
Biología
Biológicamente, los derivados del indol son conocidos por sus propiedades antivirales, antiinflamatorias y anticancerígenas. Este compuesto se puede utilizar en el desarrollo de nuevos agentes terapéuticos que se dirijan a vías biológicas específicas .
Medicina
En medicina, [1-Bencil-3-(metilsulfanil)-1H-indol-2-il]ácido acético y sus derivados se están investigando por su posible uso en el tratamiento de enfermedades como el cáncer, las infecciones virales y los trastornos inflamatorios .
Industria
Industrialmente, este compuesto se puede utilizar en la síntesis de tintes, pigmentos y otros materiales que requieren el andamiaje de indol para sus propiedades .
Mecanismo De Acción
El mecanismo de acción de [1-Bencil-3-(metilsulfanil)-1H-indol-2-il]ácido acético implica su interacción con objetivos moleculares y vías específicas. El anillo de indol puede interactuar con varias enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en la proliferación de células cancerosas o modular los receptores involucrados en las respuestas inflamatorias .
Comparación Con Compuestos Similares
Compuestos similares
Ácido indol-3-acético: Una hormona vegetal involucrada en el crecimiento y desarrollo.
Ácido 1-bencil-1H-indol-3-carboxílico: Otro derivado del indol con posibles actividades biológicas.
3-(Metilsulfanil)-1H-indol: Un derivado de indol más simple con propiedades químicas similares.
Singularidad
[1-Bencil-3-(metilsulfanil)-1H-indol-2-il]ácido acético es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia de grupos bencilo y metilsulfanil en el anillo de indol aumenta su reactividad y potencial para diversas aplicaciones .
Propiedades
Fórmula molecular |
C18H17NO2S |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
2-(1-benzyl-3-methylsulfanylindol-2-yl)acetic acid |
InChI |
InChI=1S/C18H17NO2S/c1-22-18-14-9-5-6-10-15(14)19(16(18)11-17(20)21)12-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,21) |
Clave InChI |
ZNRFHFNEYSLUQB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dimethyl-3-thienyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11633509.png)
![2-cyclopropyl-N'-[(E)-(2-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11633514.png)
![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11633518.png)
![methyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633525.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B11633526.png)
![N'-{[(2-fluorophenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B11633529.png)

![(6Z)-6-{4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633536.png)

![prop-2-en-1-yl 2-{2-(2-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633553.png)
![methyl 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoate](/img/structure/B11633554.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633573.png)
![Ethyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11633575.png)
